Lipophilicity Differential vs. Shortest-Chain Analog
The target compound exhibits a computed XLogP3-AA of 2, indicating moderate lipophilicity [1]. In contrast, the analogous compound with a two-carbon ethylamine chain (2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine, CID 6484254) has an XLogP3-AA of 0.7 [2]. This difference of +1.3 log units suggests the target compound is roughly a factor of 20 more lipophilic (log P difference of 1.3 corresponds to ~20-fold higher partition coefficient).
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine (CID 6484254): XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP3-AA = +1.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
Enhanced lipophilicity is a critical determinant of passive membrane permeability and blood–brain barrier penetration in cellular and in vivo models; selecting the more lipophilic analog may be essential for CNS-targeted probe development.
- [1] PubChem Compound Summary for CID 25248247, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine. XLogP3-AA = 2. View Source
- [2] PubChem Compound Summary for CID 6484254, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine. XLogP3-AA = 0.7. View Source
